Sodium (S)-3-amino-3-carboxypropanoate hydrate

Neuroscience Receptor pharmacology Enantiomer differentiation

Eliminate enantiomeric uncertainty in myocardial and neurological research. This (S)-enantiomer (≥98% purity, optical rotation verified) delivers: • 14.1% greater functional recovery in cardioplegia (P<0.05) at 20 mmol/L • NMDA receptor activation without AMPA antagonism (L-aspartate negligible AMPA inhibition) • Superior electrolyte correction (L-aspartate > DL > D) for enhanced mineral bioavailability. Bulk quantities with full analytical documentation available.

Molecular Formula C4H8NNaO5
Molecular Weight 173.10 g/mol
Cat. No. B13655558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (S)-3-amino-3-carboxypropanoate hydrate
Molecular FormulaC4H8NNaO5
Molecular Weight173.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)[O-].O.[Na+]
InChIInChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1
InChIKeyPPTHNBYUFXSJPS-JIZZDEOASA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (S)-3-Amino-3-Carboxypropanoate Hydrate Overview


Sodium (S)-3-amino-3-carboxypropanoate hydrate (CAS 323194-76-9), also known as sodium L-aspartate monohydrate, is the monosodium salt of the naturally occurring (S)-enantiomer of 3-amino-3-carboxypropanoic acid (β-aspartic acid). This chiral biochemical reagent is supplied as a white crystalline powder with a molecular weight of 173.10 g/mol and typical purity specifications of ≥98% . The compound is distinguished by its specific optical rotation of -14±1° (c = 1 in H₂O), which serves as a critical quality control parameter for verifying enantiomeric integrity . Its primary documented applications center on myocardial protection during cardiac surgery, where it functions as a metabolic substrate that enhances anaerobic energy formation and facilitates glucose oxidation via the malate-aspartate shuttle [1].

Chiral Identity

Enantiomer-specific (S)-aspartate standard with defined optical rotation

Metabolic Research

Supports anaerobic ATP and malate-aspartate shuttle studies

Neuroscience Tool

L-aspartate without AMPA receptor antagonism for glutamatergic assays

Sodium (S)-3-Amino-3-Carboxypropanoate Hydrate: Why Stereochemistry Matters


Stereochemistry fundamentally determines the biological activity of 3-amino-3-carboxypropanoate derivatives, rendering generic substitution of the (S)-enantiomer with its (R)-enantiomer or racemic mixture scientifically invalid for applications requiring enantiomer-specific molecular recognition. L-aspartate and D-aspartate exhibit divergent pharmacological profiles across multiple receptor systems and metabolic pathways [1]. In cardioplegia formulations, the (S)-enantiomer serves as the metabolically active substrate that enters the malate-aspartate shuttle and supports anaerobic ATP production during ischemia, whereas the (R)-enantiomer cannot effectively participate in these endogenous mammalian enzymatic pathways [2]. Furthermore, comparative studies with potassium magnesium aspartate stereoisomers have demonstrated that the L-form provides superior correction of electrolyte depletion compared to both the D- and DL-forms, with the rank order of efficacy being L-aspartate > DL-aspartate > D-aspartate [3]. Substitution with racemic material therefore introduces an inert or potentially confounding component that may compromise experimental reproducibility and therapeutic efficacy.

(S)-Enantiomer
Negligible AMPA receptor antagonism
(R)-Enantiomer / Racemate
AMPA receptor antagonist; may modulate glutamatergic signaling
Substitution may introduce AMPA receptor modulation, confounding NMDA-specific signaling studies.
(S)-Enantiomer
Metabolic substrate; enters malate-aspartate shuttle
(R)-Enantiomer
Not a mammalian metabolic substrate
Anaerobic ATP support and cardioprotection model endpoints may differ with (R)-enantiomer.
(S)-Enantiomer
Reported higher correction of K and Mg depletion
(R)- / DL-Enantiomer
Lower correction efficacy; higher urinary excretion
Electrolyte restoration endpoints may not directly transfer to racemic or D-form in depletion models.

Sodium (S)-3-Amino-3-Carboxypropanoate Hydrate: Evidence vs. Analogs


AMPA Receptor Antagonism: L-Aspartate vs D-Aspartate

In a direct head-to-head electrophysiological comparison using acutely isolated rat hippocampal neurons, D-aspartate produced concentration-dependent inhibition of kainate-induced AMPA receptor currents with an estimated Kb of 0.93 mM, whereas L-aspartate exhibited little to no inhibitory action on AMPA receptors under identical conditions [1]. This differential activity was further confirmed in Xenopus laevis oocytes expressing recombinant homomeric AMPA receptors, where D-aspartate blocked L-glutamate-induced currents but L-aspartate did not. Additionally, D-aspartate reduced the amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured hippocampal neurons, while L-aspartate had no detectable effect.

AMPA Receptor Antagonism
Head-to-head
L-aspartate: Negligible inhibition; D-aspartate: Kb ~0.93 mM
Avoids AMPA receptor confounding in glutamatergic studies
Electrophysiology in rat hippocampal neurons; qualitative difference
Neuroscience Receptor pharmacology Enantiomer differentiation

Myocardial Recovery with Aspartate Cardioplegia

In an isolated working rat heart model of recent myocardial infarction (left coronary artery ligation, 20 hours prior), hearts arrested for 30 minutes at 37°C with St. Thomas' Hospital cardioplegic solution containing 20 mM aspartate (as monosodium L-aspartate) exhibited significantly greater functional recovery compared to untreated control hearts arrested with aspartate-free cardioplegic solution [1]. After 30 minutes of reperfusion, the aspartate-treated group generated 3.4 ± 0.2 mJ/s per gram of power versus 2.5 ± 0.3 mJ/s per gram in the untreated group (P < 0.05). This corresponded to a percentage recovery of pre-arrest power of 67.7 ± 3.5% in the aspartate group compared to only 53.6 ± 4.9% in the untreated group (P < 0.05). The aspartate group also demonstrated significant increases in aortic flow and myocardial oxygen consumption during reperfusion.

Myocardial Recovery
Cross-study comparable
Power recovery 67.7% vs 53.6% (P<0.05) with 20 mM aspartate
Supports functional recovery endpoint in infarcted heart model
Isolated rat heart; model-specific interpretation
Cardiovascular pharmacology Myocardial protection Cardioplegia

Electrolyte Correction: L-Aspartate vs D- and DL-Aspartate

A comparative study evaluated the efficacy of potassium magnesium (K,Mg) L-aspartate, D-aspartate, and DL-aspartate in correcting digoxin- and furosemide-induced potassium and magnesium depletion in rats [1]. Following 14 days of depletion induction (furosemide 30 mg/kg i.p. plus digoxin 0.25 mg/kg i.p. daily), K,Mg L-aspartate administration (100 mg/kg i.v., equivalent to 46.95 mg Mg aspartate and 53.05 mg K aspartate per kg) led to superior compensation of K and Mg deficiency compared to both D- and DL-stereoisomers. The rank order for K and Mg deficiency correction was: K,Mg L-aspartate > K,Mg DL-aspartate > K,Mg D-aspartate. Additionally, daily urinary excretion of amine nitrogen and magnesium was significantly lower following L-aspartate administration compared to D- and DL-stereoisomer administration, indicating greater metabolic retention and utilization of the L-enantiomer.

Electrolyte Correction
Head-to-head
Rank order: L > DL > D for K/Mg deficiency correction
Enantiomer-dependent electrolyte restoration in depletion model
Rat model; direct comparison
Electrolyte homeostasis Stereoisomer pharmacology Cardiac metabolism

Glutamate Transporter Binding: L-Aspartate in Cerebellar Cortex

Quantitative autoradiography studies on thaw-mounted sections of rat brain evaluated the inhibition of [³H]L-aspartate and [³H]D-aspartate binding by their non-radioactive counterparts across multiple brain regions [1]. In forebrain regions (cerebral neocortex, hippocampus, striatum, septal nuclei), the two enantiomers did not appreciably differ in their interactions with Na⁺-dependent glutamate transporter (GluT) binding sites, consistent with an absence of stereoselectivity in these areas. However, in the cerebellar cortex, the data indicated the presence of a GluT binding site that exhibited a preference for L-aspartate over D-aspartate. While the study did not report exact IC₅₀ values in the abstract, the region-specific stereoselectivity pattern establishes that L-aspartate and D-aspartate are not functionally interchangeable as GluT ligands in all brain regions.

GluT Binding Stereoselectivity
Reported
L-aspartate preferred over D-aspartate in cerebellar cortex
Region-specific transporter binding; may affect autoradiography interpretation
Quantitative autoradiography; qualitative difference
Glutamate transport Autoradiography Stereoselectivity

Hypothermic Heart Storage: Aspartate-Enhanced Recovery

In a study evaluating the cardioprotective properties of St. Thomas' Hospital cardioplegic solution after prolonged hypothermic storage, the addition of monosodium aspartate (20 mmol/L) produced a small but statistically significant improvement in left ventricular developed pressure [1]. Rat hearts stored for 8 hours at 4°C in aspartate-supplemented cardioplegic solution, followed by heterotopic transplantation and 24-hour in vivo reperfusion, exhibited recovery of left ventricular developed pressure to 82 ± 3 mm Hg, compared to 70 ± 2 mm Hg in control hearts stored without aspartate (P < 0.05). A subsequent dose-response experiment (0 to 50 mmol/L aspartate) revealed a bell-shaped curve with maximum recovery at 20 mmol/L, where cardiac output reached 48 ± 5 mL/min versus 32 ± 5 mL/min in the aspartate-free control group (P < 0.05).

Hypothermic Storage Recovery
Cross-study comparable
LVDP 82 vs 70 mmHg (+12 mmHg, P<0.05) with 20 mM aspartate
Supports functional preservation endpoint in hypothermic storage model
Rat heterotopic transplant; model-specific context
Organ preservation Cardioplegia Transplantation

Chiral Purity: Optical Rotation Verification

The target compound, sodium (S)-3-amino-3-carboxypropanoate hydrate, is characterized by a specific optical rotation of -14±1° (c = 1 in H₂O at 20°C) . This measurable chiral property provides a definitive quality control parameter that distinguishes the pure (S)-enantiomer from the (R)-enantiomer (expected positive rotation of approximately +14°) and from the racemic DL-mixture (expected net rotation of approximately 0°). Commercial suppliers specify purity limits of 98% to 101.0% for this compound , with the optical rotation specification serving as the primary evidence of enantiomeric integrity. Without this specification, batches could contain undefined proportions of the biologically distinct D-enantiomer, introducing variability that undermines experimental reproducibility.

Chiral Purity Verification
Specification review
[α] = -14±1° (c=1, H₂O)
Enantiomeric identity verification parameter
Class-level; supplier specification
Quality control Chiral analysis Procurement specification

Sodium (S)-3-Amino-3-Carboxypropanoate Hydrate: Application Scenarios


Cardioplegia Solution for Myocardial Protection

Sodium (S)-3-amino-3-carboxypropanoate hydrate is added to cardioplegic solutions at concentrations of 20 mmol/L to enhance myocardial functional recovery during surgically induced cardiac arrest. Evidence from isolated rat heart models demonstrates that aspartate supplementation increases post-reperfusion power output by 14.1 percentage points (67.7% vs. 53.6% recovery of pre-arrest function, P < 0.05) compared to aspartate-free cardioplegia [1]. This metabolic substrate supports anaerobic ATP production during ischemia and replenishes malate-aspartate shuttle reactants during reperfusion, facilitating glucose oxidation [2]. The compound is utilized in both experimental cardioprotection research and clinical cardioplegia solution preparation for coronary artery bypass grafting and other cardiac procedures requiring temporary myocardial arrest.

Enantiomer-Specific Glutamatergic Research

For neuroscience studies requiring unambiguous dissection of NMDA receptor versus AMPA receptor contributions to glutamatergic transmission, sodium (S)-3-amino-3-carboxypropanoate hydrate serves as a stereochemically defined tool compound. Unlike D-aspartate, which acts as a competitive AMPA receptor antagonist with a Kb of 0.93 mM, L-aspartate exhibits negligible AMPA receptor inhibitory activity in rat hippocampal neurons [3]. This differential pharmacology enables researchers to attribute observed effects specifically to NMDA receptor activation or metabolic pathways without confounding AMPA receptor modulation. Additionally, region-specific stereoselectivity in glutamate transporter binding—with L-aspartate preferred over D-aspartate in cerebellar cortex—makes the pure (S)-enantiomer essential for accurate transporter pharmacology studies in this brain region [4].

Organ Preservation for Transplantation

In ex vivo organ preservation protocols, particularly those involving extended hypothermic storage, sodium (S)-3-amino-3-carboxypropanoate hydrate is incorporated into storage solutions to improve post-transplantation functional recovery. Data from rat heart transplantation studies show that 8-hour hypothermic storage (4°C) in aspartate-supplemented cardioplegic solution (20 mmol/L) yields a 17.1% relative improvement in left ventricular developed pressure recovery compared to aspartate-free controls (82 ± 3 mm Hg vs. 70 ± 2 mm Hg, P < 0.05) [5]. Dose-response analysis confirms that 20 mmol/L represents the optimal concentration, with cardiac output recovery of 48 ± 5 mL/min versus 32 ± 5 mL/min in controls (P < 0.05). This application is relevant for research on donor heart preservation, machine perfusion systems, and the development of next-generation organ preservation solutions.

Electrolyte Homeostasis and Cation Delivery

The (S)-enantiomer of 3-amino-3-carboxypropanoate demonstrates rank-order superiority over the (R)-enantiomer and racemic mixture in correcting potassium and magnesium depletion, as established in comparative studies with potassium magnesium aspartate stereoisomers [6]. Following depletion induction with digoxin and furosemide, K,Mg L-aspartate administration achieved greater compensation of electrolyte deficiency compared to both D- and DL-stereoisomers, with the efficacy ranking L-aspartate > DL-aspartate > D-aspartate. Furthermore, L-aspartate administration resulted in lower urinary excretion of amine nitrogen and magnesium, indicating enhanced metabolic retention. This makes sodium (S)-3-amino-3-carboxypropanoate hydrate the preferred form for research on electrolyte transport, cation delivery mechanisms, and the development of formulations where optimal mineral bioavailability is required.

Application
Selection Property
Validation Focus
Cardioplegia formulation research
Metabolic substrate for malate-aspartate shuttle; anaerobic ATP support
Functional recovery endpoints in isolated heart models
Enantiomer-specific glutamatergic studies
L-aspartate without AMPA receptor antagonism; distinct from D-aspartate
NMDA receptor vs metabolic pathway attribution; cerebellar transporter binding
Organ preservation research
Aspartate-supplemented hypothermic storage solutions
Post-storage functional recovery endpoints in transplant models
Electrolyte homeostasis and cation delivery research
L-enantiomer reported higher electrolyte correction in depletion models
Cation retention and urinary excretion endpoints

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